molecular formula C22H22ClN3O5S2 B5003116 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

Cat. No. B5003116
M. Wt: 508.0 g/mol
InChI Key: CRLRHTXNLCZYJF-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a sulfonyl group and a chlorophenyl group. Benzamides are a class of compounds that have a wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivatives. The sulfonyl group could potentially be introduced via a sulfonation reaction, and the amide group could be formed via a reaction with an appropriate amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (from the benzene and phenyl groups), a polar amide group, and a potentially polar sulfonyl group. The presence of these different groups could have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The sulfonyl group could potentially be reduced to a sulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide and sulfonyl groups could increase its solubility in polar solvents, while the aromatic rings could increase its solubility in nonpolar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many benzamide derivatives are used as pharmaceuticals, and their mechanisms of action can vary widely. For example, some benzamides act as enzyme inhibitors, while others may interact with various receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for research on this compound would likely depend on its intended application. If it is being studied as a potential pharmaceutical, future research could involve further studies on its mechanism of action, pharmacokinetics, and efficacy in preclinical and clinical trials .

properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5S2/c1-25(32(3,28)29)20-6-4-5-18(15-20)24-22(27)16-7-11-19(12-8-16)26(2)33(30,31)21-13-9-17(23)10-14-21/h4-15H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLRHTXNLCZYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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